Raffinose, a trisaccharide composed of galactose, glucose, and fructose, belongs to the raffinose family oligosaccharides (RFOs). [, , , ] Primarily found in plants, particularly in significant quantities within legumes such as soybeans, peas, and beans, raffinose plays a crucial role as a storage carbohydrate. [, , , , ] It is also found in other plant sources, including sugar beet molasses, sugar cane, cottonseed, and the seeds of many leguminous plants. [, , , ] While humans lack the necessary enzymes to digest raffinose, it serves as a fermentable substrate for specific bacteria within the gut microbiota, including various Lactobacillus and Bifidobacterium species. [, , , ] This fermentation process can lead to the production of gas, potentially contributing to flatulence in humans. [, , ]
Raffinose is naturally occurring in many vegetables and grains. It is particularly abundant in legumes and cruciferous vegetables. The compound plays a role in plant metabolism and is involved in the storage of energy. Additionally, raffinose can be derived from the hydrolysis of sucrose.
Raffinose is classified under the category of non-digestible oligosaccharides due to its resistance to hydrolysis by human digestive enzymes. It is often categorized alongside other oligosaccharides like stachyose and verbascose, which also consist of galactose units attached to sucrose.
Raffinose can be synthesized through various methods. One common approach involves enzymatic synthesis using galactosyltransferase enzymes that catalyze the transfer of galactose from galactosyl donors to sucrose.
The enzymatic synthesis typically occurs under controlled pH and temperature conditions to optimize yield and purity. For instance, the use of specific substrates and conditions can lead to higher efficiency in producing raffinose from sucrose and galactose.
The molecular formula of raffinose is C₁₁H₂₂O₁₁. Its structure consists of a galactose unit linked to a sucrose molecule (which itself is composed of glucose and fructose). The linkage between the galactose and sucrose is an α-1,6-glycosidic bond.
The molecular weight of raffinose is approximately 342.3 g/mol. Its structural representation highlights the specific arrangement of atoms that contributes to its functional properties.
Raffinose undergoes hydrolysis reactions when exposed to heat or specific enzymes such as α-galactosidase. This reaction breaks down raffinose into its constituent sugars: galactose, glucose, and fructose.
The hydrolysis process can be catalyzed by both acid and enzyme-mediated pathways. In the presence of α-galactosidase, raffinose can be efficiently converted into its monosaccharide components at relatively mild temperatures (around 37°C), making it significant for industrial applications where sugar conversion is necessary.
The mechanism by which raffinose acts in biological systems primarily involves its fermentation by gut microbiota. Upon ingestion, raffinose reaches the large intestine where it is fermented by bacteria, producing short-chain fatty acids and gases such as carbon dioxide and hydrogen.
This fermentation process contributes to gut health but can also lead to gastrointestinal discomfort in some individuals due to gas production. The extent of fermentation varies among individuals based on their gut microbiome composition.
Raffinose appears as a white crystalline powder with a slightly sweet taste. It is soluble in water but insoluble in organic solvents.
The melting point of raffinose is reported around 103–107°C, indicating its thermal stability under typical cooking conditions.
Raffinose has several applications across different fields:
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